molecular formula C18H12N2O3S B2451329 Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 938001-05-9

Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B2451329
CAS No.: 938001-05-9
M. Wt: 336.37
InChI Key: KEMLXPTVXVPCOK-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group, a thiophene ring, and a pyridine ring fused with an isoxazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism by which Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties and applications in materials science.

    Isoxazole Derivatives: Other isoxazole compounds, which are studied for their biological activities and potential therapeutic uses.

    Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combination of three different aromatic systems (phenyl, thiophene, and pyridine) fused with an isoxazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c1-22-18(21)12-10-13(14-8-5-9-24-14)19-17-15(12)16(20-23-17)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMLXPTVXVPCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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